molecular formula C32H46Cl2F3N3O2S B1673470 Fluphenazine decanoate dihydrochloride CAS No. 2376-65-0

Fluphenazine decanoate dihydrochloride

Cat. No.: B1673470
CAS No.: 2376-65-0
M. Wt: 664.7 g/mol
InChI Key: IJIYWOFSPALWMA-UHFFFAOYSA-N
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Description

Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the management of chronic psychoses such as schizophrenia. This compound is a derivative of fluphenazine, designed to provide prolonged therapeutic effects, making it suitable for patients who require long-term neuroleptic therapy .

Mechanism of Action

Target of Action

Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

This compound acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The antagonistic action of this compound on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .

Result of Action

The antagonistic action of this compound on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .

Biochemical Analysis

Biochemical Properties

Fluphenazine decanoate dihydrochloride acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

This compound has various effects on cells. It can cause uncontrolled muscle movements, extreme drowsiness, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, and jaundice . It can also lead to a serious movement disorder that may not be reversible, especially with high doses or long-term use .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It inhibits the D1 and D2 receptors, which are part of the dopaminergic system in the brain . This inhibition affects various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .

Dosage Effects in Animal Models

Adverse extrapyramidal effects may occur in horses given fluphenazine decanoate . These effects appear to be unpredictable and may be severe and life-threatening .

Metabolic Pathways

This compound is metabolized extensively by aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .

Transport and Distribution

This compound is given by injection into a muscle or under the skin . The dosage is based on the patient’s medical condition and response to treatment . It is usually administered every 4 to 6 weeks .

Subcellular Localization

The subcellular localization of this compound is primarily at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It is believed to depress the reticular activating system, affecting various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluphenazine decanoate dihydrochloride involves the esterification of fluphenazine with decanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in sterile conditions to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine decanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluphenazine decanoate dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluphenazine decanoate dihydrochloride is unique due to its long-acting nature, which allows for less frequent dosing compared to other antipsychotics. This characteristic makes it particularly beneficial for patients who have difficulty adhering to a regular medication schedule .

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376-65-0
Record name Fluphenazine decanoate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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